2-(Dimethylamino)-1,3-benzoxazole-6-carboxylic acid
Description
2-(Dimethylamino)-1,3-benzoxazole-6-carboxylic acid is a heterocyclic compound featuring a benzoxazole core substituted with a dimethylamino group at position 2 and a carboxylic acid at position 4. This structure combines electron-donating (dimethylamino) and electron-withdrawing (carboxylic acid) groups, influencing its physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-(dimethylamino)-1,3-benzoxazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12(2)10-11-7-4-3-6(9(13)14)5-8(7)15-10/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDIQNDLLGCIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(O1)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-1,3-benzoxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with dimethylformamide dimethyl acetal (DMF-DMA) to form the benzoxazole ring, followed by carboxylation at the 6-position. The reaction conditions often include the use of a base such as sodium hydride (NaH) and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)-1,3-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(Dimethylamino)-1,3-benzoxazole-6-carboxylic acid has been investigated for its potential as a therapeutic agent against various diseases. Its structural characteristics allow it to interact with multiple biological targets:
- Cancer Treatment : The compound has shown promise in modulating pathways involved in cancer progression. Studies indicate that benzoxazole derivatives can inhibit key enzymes and pathways associated with tumor growth and metastasis .
- Inhibition of Enzymes : Research has demonstrated that derivatives of this compound can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like Type 2 diabetes and Alzheimer's disease .
Biological Buffering
One of the notable applications of this compound is its role as a biological buffering agent. It helps maintain pH levels within the physiological range (6 to 8.5), which is crucial for cell culture environments and biochemical assays. This buffering capacity is essential for ensuring optimal conditions for cellular processes and enzyme activities.
Case Study 1: Cancer Inhibition
A study focused on the anticancer properties of benzoxazole derivatives revealed that compounds similar to this compound exhibited significant inhibitory effects on breast cancer cell lines. The mechanism was linked to the modulation of apoptosis-related pathways .
Case Study 2: Enzyme Inhibition
Research investigating the enzyme inhibitory potential of related compounds found that several derivatives showed substantial activity against α-glucosidase, indicating their potential use in managing Type 2 diabetes. The structure-activity relationship analysis highlighted the importance of specific functional groups in enhancing inhibitory efficacy .
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 2-(dimethylamino)-1,3-benzoxazole-6-carboxylic acid, highlighting structural variations, properties, and applications:
Structural and Functional Differences
- In contrast, the 3,5-dichlorophenyl group in tafamidis introduces steric bulk and lipophilicity, critical for inhibiting transthyretin aggregation . Methyl substituents (e.g., in 2-methyl analog) reduce steric hindrance and synthetic complexity but may limit pharmacological activity compared to amino or aryl groups . Thiazole vs. Oxazole: Replacing oxygen with sulfur (benzothiazole analogs) alters electronic properties and may enhance metabolic stability .
Carboxylic Acid Functionalization :
Physicochemical Properties
- Solubility : The hydrochloride salt of the piperazinyl analog demonstrates enhanced aqueous solubility compared to free acids .
- Stability : Polymorphs of tafamidis (e.g., Form A, B) are patented to optimize shelf life and dissolution rates .
- Acidity: The carboxylic acid group (pKa ~2-3) and dimethylamino group (pKa ~8-9) create a zwitterionic structure, influencing partition coefficients and absorption.
Biological Activity
2-(Dimethylamino)-1,3-benzoxazole-6-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzoxazole ring system, which is known for its ability to interact with various biological targets. The presence of the dimethylamino group enhances its solubility and bioavailability, making it a candidate for further biological evaluation.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, it was evaluated against human prostate carcinoma cells (22Rv1), demonstrating significant cytotoxicity with an IC50 value of 1.54 μM, which is comparable to established chemotherapeutic agents like doxorubicin (IC50 = 2.32 μM) .
| Compound | Cell Line | IC50 (μM) | Standard Drug IC50 (μM) |
|---|---|---|---|
| This compound | 22Rv1 (Prostate) | 1.54 | 2.32 (Doxorubicin) |
2. Anti-inflammatory Activity
The compound has also been screened for anti-inflammatory properties. It was found to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, with promising results that suggest its potential as a therapeutic agent in inflammatory diseases .
3. Transthyretin Stabilization
Another significant application is in the treatment of transthyretin amyloidosis. The compound has been shown to stabilize transthyretin and inhibit its misfolding, which is crucial in preventing amyloid-related diseases. This mechanism was demonstrated through various in vitro studies where the compound effectively reduced fibril formation in transthyretin proteins .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound interacts with specific enzymes such as COX-2, leading to reduced inflammatory responses.
- Protein Stabilization: It stabilizes transthyretin by preventing its aggregation and misfolding, which is critical in the context of amyloid diseases.
- Cellular Interaction: The dimethylamino group enhances interaction with cellular membranes, facilitating uptake and bioactivity.
Case Studies
Several case studies have demonstrated the efficacy of this compound:
- Cytotoxicity in Cancer Models: A study involving various cancer cell lines showed that treatment with this compound resulted in significant apoptosis and cell cycle arrest, indicating its potential as an anticancer agent .
- Inflammation Models: In animal models of inflammation, administration of the compound led to a marked reduction in inflammatory markers and symptoms, supporting its role as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(dimethylamino)-1,3-benzoxazole-6-carboxylic acid, and how can intermediates be characterized?
- Methodology : The synthesis of benzoxazole derivatives typically involves condensation reactions between substituted o-aminophenols and carboxylic acid derivatives. For example, multi-step syntheses using reagents like NaH/1,2-dimethoxyethane or H₂SO₄ for cyclization (as seen in similar compounds, e.g., 6-methoxybenzo[d]isoxazole-3-carboxylic acid) are applicable . Characterization of intermediates via NMR (¹H/¹³C) and mass spectrometry is critical. X-ray crystallography (e.g., in 2-amino-6-methyl-1,3-benzothiazole–decanedioic acid co-crystals) can resolve structural ambiguities .
Q. How is the purity of this compound validated in research settings?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Complementary techniques like melting point analysis (e.g., for 2-methyl-1,3-benzoxazole-6-carboxylic acid, CAS 13452-14-7, which has documented physical properties) and elemental analysis ensure purity . Ultra-high-purity grades (>99%) may require recrystallization from ethanol/water mixtures .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodology : Benzoxazole derivatives are screened for COX-2 inhibition or anticancer activity using enzyme-linked immunosorbent assays (ELISA) and cell viability assays (e.g., MTT on prostate carcinoma cells) . For metabolic studies, high-resolution GC/Q-TOF metabolomics can identify xenobiotic interactions, as demonstrated for the related compound tafamidis in heart failure models .
Advanced Research Questions
Q. How can polymorphic forms of this compound impact pharmacological properties?
- Methodology : Polymorph screening via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) is essential. For example, polymorphs of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid exhibit distinct melting points and solubility profiles, influencing bioavailability . Solvent-mediated crystallization trials (e.g., using DMSO or acetone) can isolate stable forms.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology : Conflicting NMR signals may arise from tautomerism or solvent effects. Deuteration experiments (e.g., D₂O exchange for -NH groups) or 2D-COSY/HMBC correlations clarify assignments. For crystallographic ambiguities, compare experimental data with computational models (DFT-optimized structures) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced therapeutic potential?
- Methodology : Systematic substitution at the dimethylamino or carboxylic acid positions (e.g., introducing halogens or heterocycles) is informed by SAR studies on analogous compounds. For instance, 3,5-dichlorophenyl substitution in tafamidis enhances transthyretin stabilization . Molecular docking (AutoDock Vina) against targets like COX-2 (PDB ID: 5KIR) predicts binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
